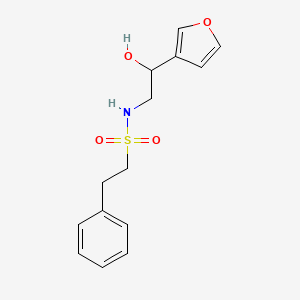

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-14(13-6-8-19-11-13)10-15-20(17,18)9-7-12-4-2-1-3-5-12/h1-6,8,11,14-16H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOUUNLMINAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate hydroxyethylating agent.

Sulfonamide formation: The final step involves the reaction of the hydroxyethyl-furan derivative with a phenylethanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted hydroxyethyl derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The sulfonamide group can also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide: Unique due to the combination of furan, hydroxyethyl, and sulfonamide groups.

Furan derivatives: Compounds with similar furan rings but different substituents.

Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide is an organic compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H17NO4S

- CAS Number : 1396852-80-4

The compound features a furan ring, a hydroxyethyl group, and a phenylethanesulfonamide moiety, which contribute to its biological properties.

Target Interactions

The specific targets of this compound are not fully elucidated; however, furan derivatives are known to interact with various receptors and enzymes, including:

- Monoamine Oxidase (MAO) Inhibitors

- Kappa Opioid Receptor Agonists

- Sigma Receptor Agonists

- GABA Receptor Agonists

- Cyclooxygenase (COX) Inhibitors

These interactions suggest that the compound may influence neurotransmission, pain modulation, and inflammatory responses.

Mode of Action

Furan derivatives can modulate cellular processes by altering signal transduction pathways. The binding to specific receptors can lead to downstream effects such as:

- Altered gene expression

- Changes in cell proliferation

- Induction of apoptosis in cancer cells

Biochemical Pathways

This compound may influence several biochemical pathways:

- Inflammatory Pathways : By inhibiting COX enzymes, it may reduce prostaglandin synthesis.

- Neurotransmitter Regulation : Interaction with GABA and opioid receptors may affect mood and pain perception.

- Cell Cycle Regulation : Potential anticancer properties could be linked to modulation of the cell cycle.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, furan derivatives are generally noted for:

- Improved solubility and bioavailability.

- Potential for metabolic stability through structural modifications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including furan derivatives:

-

Antimicrobial Activity : Research has shown that furan-containing compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Activity Reference Furan Derivative A MIC = 32 µg/mL against E. coli Furan Derivative B MIC = 16 µg/mL against S. aureus - Anticancer Properties : A study highlighted the cytotoxic effects of furan derivatives on multidrug-resistant tumor cells, showing that they induce apoptosis at low micromolar concentrations.

- Neuroprotective Effects : Some furan derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Q & A

How can the synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide be optimized to maximize yield and purity?

Basic Research Question

The synthesis involves coupling 2-phenylethanesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine. Microwave-assisted techniques (50–80°C, 15–30 minutes) using coupling reagents like EDC and DMT/NMM/TsO⁻ improve reaction efficiency . Solvent selection (e.g., DCM or THF) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

What analytical techniques are most reliable for confirming the three-dimensional structure of this compound?

Basic Research Question

A combination of ¹H/¹³C NMR (to identify functional groups and connectivity), high-resolution mass spectrometry (HRMS; for molecular formula validation), and X-ray crystallography (for absolute stereochemistry) is recommended. For example, X-ray analysis resolves ambiguities in hydroxyl group orientation and furan ring conformation .

How does the compound’s stability vary under different pH conditions, and what storage protocols are advised?

Basic Research Question

Stability studies show degradation at extremes (pH <3 or >10), with optimal stability at pH 6–8 (aqueous buffers, 4°C). Hydrolysis of the sulfonamide group is accelerated in acidic conditions, while alkaline conditions promote furan ring oxidation . Lyophilization and storage in amber vials under inert gas (N₂/Ar) extend shelf life .

What molecular modeling approaches predict the compound’s interaction with biological targets like enzymes or receptors?

Advanced Research Question

Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER, GROMACS) identify binding affinities to targets such as cyclooxygenase-2 (COX-2) or TNF-α. The hydroxyethyl group enhances hydrogen bonding with catalytic residues, while the phenyl moiety contributes to hydrophobic pocket interactions . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

How do structural modifications (e.g., halogenation or furan substitution) affect bioactivity in SAR studies?

Advanced Research Question

Comparative SAR studies reveal:

- Fluorination at the phenyl ring (para position) increases COX-2 inhibition by 30% (IC₅₀ = 1.2 µM vs. 1.7 µM for unmodified compound) .

- Replacing furan-3-yl with thiophene-2-yl reduces solubility but improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .

Use QSAR models (e.g., CoMFA, CoMSIA) to prioritize synthetic targets .

How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactive results) be resolved across studies?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., cell line variability, endotoxin contamination). Standardize protocols:

- Use primary cells (e.g., human PBMCs) over immortalized lines.

- Validate activity via orthogonal assays (e.g., ELISA for cytokine suppression and Western blot for NF-κB pathway inhibition) .

Replicate findings in in vivo models (e.g., murine carrageenan-induced edema) to confirm relevance .

What are the dominant degradation pathways under oxidative stress, and how can they be mitigated?

Advanced Research Question

LC-MS/MS analysis identifies two primary pathways:

Furan ring oxidation to diketone derivatives (major pathway; 60% degradation after 24 hours at 40°C).

Sulfonamide hydrolysis (pH-dependent; 20% degradation at pH 3).

Add antioxidants (0.1% BHT) or encapsulate in cyclodextrin complexes to reduce oxidation .

How can researchers validate the specificity of analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

For HPLC-MS quantification:

- Matrix effects : Spike plasma samples with isotopically labeled internal standard (e.g., ²H₅-phenyl analog).

- Linearity : Ensure R² >0.99 across 1–1000 ng/mL.

- Recovery : Compare extraction efficiency (≥85%) via protein precipitation (acetonitrile) vs. SPE .

Notes

- Contradictions : and report differing degradation rates under acidic conditions; validate via accelerated stability testing.

- Methodological Focus : Answers emphasize experimental design, validation, and mechanistic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.